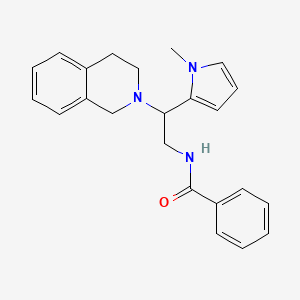

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide

描述

属性

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O/c1-25-14-7-12-21(25)22(16-24-23(27)19-9-3-2-4-10-19)26-15-13-18-8-5-6-11-20(18)17-26/h2-12,14,22H,13,15-17H2,1H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHPLDYLJLGNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC=CC=C2)N3CCC4=CC=CC=C4C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of 3,4-dihydroisoquinoline: : This step often involves the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the 3,4-dihydroisoquinoline ring.

Formation of 1-methyl-1H-pyrrole: : This step involves cyclization of a suitable precursor, such as a pyrrole derivative, under basic conditions.

Coupling Reaction: : The final step involves coupling the 3,4-dihydroisoquinoline and 1-methyl-1H-pyrrole moieties via a suitable linker, followed by the attachment of the benzamide group.

Industrial Production Methods

For industrial-scale production, optimizing yields, reaction times, and purity is crucial. This might involve:

Catalysts: : Usage of efficient catalysts to enhance reaction rates.

Solvents: : Employing solvents that maximize solubility and reactivity.

Purification: : Techniques such as chromatography or recrystallization to obtain high purity product.

化学反应分析

Types of Reactions

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide can undergo various reactions:

Oxidation: : Conversion to more oxidized states, often using reagents like potassium permanganate or chromium trioxide.

Reduction: : Reduction of the carbonyl group in the benzamide moiety using reagents like lithium aluminum hydride.

Substitution: : Electrophilic substitution reactions on the benzamide ring using reagents such as halogens in the presence of a Lewis acid.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide

Reducing Agents: : Lithium aluminum hydride

Catalysts: : Acid or base catalysts for cyclization reactions

Major Products Formed

Major products depend on the type of reaction. For example, oxidation may lead to the formation of quinones or other oxygenated derivatives, while reduction can yield amines or alcohols.

科学研究应用

Neuropharmacology

The compound has been investigated for its role as a potential treatment for neurodegenerative diseases, particularly those associated with depression. Research indicates that derivatives of isoquinoline compounds exhibit inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE), which are crucial targets in the treatment of neurological disorders. In vitro studies have shown that certain derivatives demonstrate significant potency against MAO-B and butyrylcholinesterase (BuChE), suggesting their potential as multi-target-directed ligands (MTDLs) for neurodegenerative conditions complicated by mood disorders .

Allosteric Modulation

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide has been identified as a positive allosteric modulator of the dopamine D1 receptor. This modulation is significant as it may enhance dopaminergic signaling without directly activating the receptor, potentially leading to fewer side effects compared to traditional agonists . Such properties make it a candidate for further research into treatments for psychiatric conditions such as schizophrenia and depression.

Synthetic Pathways

The synthesis of this compound typically involves several steps, including the formation of the isoquinoline core followed by functionalization with pyrrole derivatives. The regioselective synthesis often employs coupling reactions that utilize various reagents to facilitate the formation of amide bonds .

Table 1: Summary of Synthetic Methods

| Step | Description | Key Reagents |

|---|---|---|

| 1 | Formation of 3,4-dihydroisoquinoline | Aldehydes, amines |

| 2 | Coupling with pyrrole derivative | Coupling agents (e.g., EDC, DMAP) |

| 3 | Amide bond formation | Acid chlorides or anhydrides |

In Vitro Studies

Biological evaluations have demonstrated that certain derivatives of this compound exhibit potent inhibitory effects on MAO and ChE enzymes. For instance, specific compounds were shown to significantly reduce immobility time in forced swim tests, indicating potential antidepressant-like effects .

Antimicrobial Activity

Some studies have also explored the antimicrobial properties of related compounds. For example, derivatives containing benzothiazole and isoquinoline moieties have shown promising activity against various bacterial strains and fungi . This suggests a broader therapeutic potential beyond neuropharmacology.

作用机制

The compound exerts its effects through interactions with specific molecular targets, potentially including enzymes or receptors involved in cellular signaling pathways. The exact mechanism can vary depending on the biological context, but typically involves binding to active sites or altering protein conformations, thereby modulating their activity.

相似化合物的比较

Similar Compounds

N-(2-(2-Phenylpyrrolidin-1-yl)ethyl)benzamide

N-(2-(1-Methylpiperidin-4-yl)ethyl)benzamide

N-(2-(1H-Indol-3-yl)ethyl)benzamide

Uniqueness

Feel free to dive deeper into any specific section or let me know if there are more details you'd like to add!

生物活性

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide is a compound with significant potential in medicinal chemistry, particularly for its biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₂₂H₃₀N₄O₂

- Molecular Weight : 382.5 g/mol

- CAS Number : 1049455-20-0

This compound features a complex arrangement that includes a dihydroisoquinoline moiety, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the potential of compounds similar to this compound in cancer therapy. For instance, derivatives of benzamides have shown moderate to high potency as RET kinase inhibitors, which are crucial in certain types of cancers. The activity of these compounds was evaluated using ELISA-based kinase assays, demonstrating their ability to inhibit cell proliferation driven by RET mutations .

Neuroprotective Effects

Compounds containing the isoquinoline structure have been investigated for their neuroprotective effects. Research indicates that such compounds may modulate neurotransmitter systems and exhibit anti-inflammatory properties, potentially offering therapeutic benefits in neurodegenerative diseases .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Kinases : Similar benzamide derivatives have been shown to inhibit specific kinases involved in cancer progression.

- Modulation of GABA Receptors : Some studies suggest that isoquinoline derivatives can interact with GABA receptors, influencing neuronal excitability and providing neuroprotective effects .

- Antioxidant Activity : The compound may possess antioxidant properties that help mitigate oxidative stress in cells, contributing to its protective effects against cellular damage.

Case Studies and Research Findings

Several case studies have documented the effects of related compounds:

- A study demonstrated that a structurally similar compound exhibited significant inhibition of cancer cell lines through RET kinase inhibition, leading to decreased cell viability and proliferation .

- Another investigation into isoquinoline derivatives revealed their potential as modulators for various neurotransmitter systems, suggesting a role in treating mood disorders and neurodegenerative conditions .

Data Table: Comparative Biological Activities

常见问题

Synthesis and Optimization

Basic Q1: What are the standard synthetic routes for preparing N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide, and how are intermediates purified? Methodological Answer:

- Route: A common approach involves coupling benzamide derivatives with dihydroisoquinoline and methylpyrrole precursors via nucleophilic substitution or condensation reactions. For analogous compounds (e.g., benzimidazole-acetamides), refluxing in methanol or ethanol with stoichiometric reagents (e.g., EDCI/HOBt coupling agents) is typical .

- Purification: Recrystallization from methanol or ethanol is standard to remove unreacted starting materials. Column chromatography (silica gel, ethyl acetate/hexane gradients) may refine complex mixtures .

Advanced Q2: How can reaction conditions (e.g., solvent, catalyst) be optimized to improve yield and reduce side-products? Methodological Answer:

- Catalysts: Transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts (e.g., DMAP) may enhance regioselectivity. For example, EDCI/HOBt systems improve coupling efficiency in benzamide syntheses .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) increase solubility of intermediates, while toluene/THF may suppress hydrolysis .

Pharmacological Evaluation

Basic Q3: What in vitro assays are suitable for initial screening of this compound’s bioactivity? Methodological Answer:

- Targets: GABAA receptor binding assays (radioligand displacement) are relevant for anticonvulsant activity, as seen in structurally similar N-benzylquinazolinones .

- Cellular Models: Cytotoxicity screening via MTT assays in neuronal cell lines (e.g., SH-SY5Y) provides preliminary safety data .

Advanced Q4: How do researchers address conflicting data between in vitro potency and in vivo efficacy? Methodological Answer:

- Pharmacokinetics: Assess bioavailability (e.g., plasma concentration via HPLC) and blood-brain barrier penetration using parallel artificial membrane permeability assays (PAMPA) .

- Metabolite Interference: LC-MS/MS identifies active metabolites that may explain discrepancies between in vitro and PTZ-induced seizure models .

Structural Analysis

Basic Q5: What spectroscopic techniques confirm the compound’s structural integrity? Methodological Answer:

- NMR: <sup>1</sup>H and <sup>13</sup>C NMR verify substituent positions (e.g., dihydroisoquinoline protons at δ 2.5–4.0 ppm, pyrrole methyl at δ 2.3 ppm) .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> for C23H26N2O: calc. 346.2045) .

Advanced Q6: How do computational methods (e.g., DFT) complement experimental data in resolving ambiguous stereochemistry? Methodological Answer:

- DFT Calculations: Optimize molecular geometries and predict NMR chemical shifts (e.g., using Gaussian09) to compare with experimental data .

- X-ray Crystallography: Single-crystal diffraction (e.g., Cu-Kα radiation) resolves absolute configuration, as demonstrated for benzimidazole derivatives .

Mechanistic Studies

Advanced Q7: What strategies identify the compound’s molecular targets (e.g., kinases, ion channels)? Methodological Answer:

- Proteomics: Affinity chromatography with immobilized compound isolates binding proteins, followed by tryptic digest and LC-MS/MS .

- Patch Clamping: Electrophysiology on transfected HEK cells evaluates GABAA receptor modulation .

Structure-Activity Relationship (SAR)

Basic Q8: How do substituents on the benzamide ring influence bioactivity? Methodological Answer:

- Electron-Withdrawing Groups: Meta/para halogens (e.g., Cl, Br) enhance anticonvulsant activity by increasing lipophilicity and receptor affinity, as seen in 4-chlorobenzamide derivatives .

- Methoxy Substitution: Ortho-methoxy groups reduce potency due to steric hindrance, while para-methoxy improves metabolic stability .

Advanced Q9: What statistical models (e.g., QSAR) predict activity for novel analogs? Methodological Answer:

- 3D-QSAR: CoMFA/CoMSIA models using steric, electrostatic, and hydrophobic fields correlate substituent properties with IC50 values .

Data Contradictions

Advanced Q10: How should researchers resolve discrepancies between enzyme inhibition and cell-based assay results? Methodological Answer:

- Off-Target Effects: Broad-spectrum kinase profiling (e.g., KinomeScan) identifies unintended targets .

- Cellular Uptake: Fluorescent tagging (e.g., BODIPY conjugates) quantifies intracellular accumulation .

Stability and Handling

Basic Q11: What storage conditions prevent degradation of this compound? Methodological Answer:

- Temperature: Store at –20°C in airtight, amber vials to avoid light/oxidation .

- Solubility: Prepare fresh DMSO stock solutions (<10 mM) to prevent precipitation .

Ethical and Reproducibility Considerations

Advanced Q12: How can animal model studies align with ethical guidelines while ensuring translational relevance? Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。